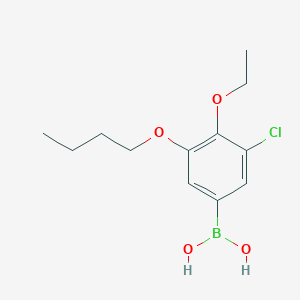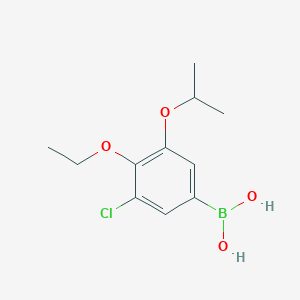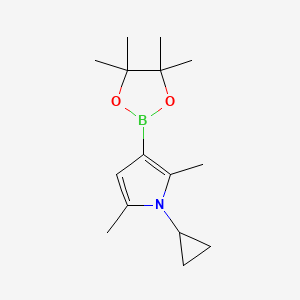![molecular formula C12H10N2OS B3060337 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 2507-80-4](/img/structure/B3060337.png)
6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole
Übersicht
Beschreibung
6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is a chemical compound that belongs to the class of imidazothiazoles . Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions are usually carried out under microwave activation, which offers benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis
The molecular formula of this compound is C12H10N2OS . Its average mass is 230.286 Da and its monoisotopic mass is 230.051376 Da .Chemical Reactions Analysis
Imidazothiazole derivatives, including this compound, have been found to exhibit significant biological activities. For instance, they have been tested for their anticancer activities on different types of cancer cells . The cytotoxic ability of these compounds was tested on colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
6-(Hydroxyphenyl)imidazo[2,1-b]thiazoles, closely related to 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole, have demonstrated significant anti-inflammatory effects. These compounds, including derivatives from methoxy derivatives, showed inhibitory effects on neutrophil activation, including superoxide generation and lysozyme degranulation, indicating potential as anti-inflammatory agents (Andreani et al., 2000).
Cytotoxic Activity and Cancer Treatment
A range of imidazo[2,1-b]thiazole derivatives have been synthesized and tested for cytotoxicity against human cancer cell lines. Certain compounds in this class, including derivatives of this compound, have demonstrated potential as inhibitors against specific cancer cell lines. These findings highlight their potential use in cancer therapy (Ding et al., 2012).
Immunomodulatory Effects
Imidazo[2,1-b]thiazole derivatives have been studied for their immunological effects on human T lymphocytes. Research indicates that these compounds can modulate the expression of CD2 receptors on T cells, suggesting potential applications in immunotherapy or as immunomodulators (Harraga et al., 1994).
Antimicrobial Properties
Several imidazo[2,1-b]thiazole derivatives have been evaluated for antimicrobial activities. Research has shown that these compounds possess promising antimicrobial properties, which could be harnessed in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Central Nervous System Penetrability
Some imidazo[2,1-b]thiazole compounds, structurally similar to this compound, have demonstrated the ability to penetrate the blood-brain barrier effectively. This characteristic suggests potential applications in central nervous system disorders (Rosen et al., 1990).
Cardiotonic Activity
Imidazo[2,1-b]thiazoles with specific structural modifications have shown promising cardiotonic activity, indicating their potential use in cardiovascular diseases (Andreani et al., 1996).
Wirkmechanismus
Target of Action
The primary target of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, through a specific binding pattern . The interaction results in the inhibition of the enzyme, thereby disrupting the biosynthesis of pantothenate . This disruption can lead to a halt in the metabolic processes that rely on coenzyme A, affecting the survival and proliferation of the bacteria .
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts this pathway, leading to a decrease in the production of coenzyme A . Coenzyme A is involved in various downstream effects, including the TCA cycle and fatty acid metabolism. The disruption of these processes can lead to the death of the bacteria .
Pharmacokinetics
The ADME properties of this compound have been predicted using in silico ADMET prediction tools . These properties impact the bioavailability of the compound, determining how well it is absorbed, distributed, metabolized, and excreted in the body . .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the pantothenate and CoA biosynthesis pathway, the compound affects the survival and proliferation of the bacteria, leading to its death .
Biochemische Analyse
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions .
Cellular Effects
Related compounds have been shown to have significant activity against Mycobacterium tuberculosis, suggesting that they may influence cell function and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-14-6-7-16-12(14)13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZNOEONHMHDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327280 | |
| Record name | NSC641287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2507-80-4 | |
| Record name | NSC641287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060258.png)





![Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B3060268.png)



![[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B3060277.png)